molecular formula C11H11F3O3S B2475286 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid CAS No. 1189749-86-7

3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid

Cat. No.: B2475286
CAS No.: 1189749-86-7
M. Wt: 280.26
InChI Key: LQMFWYFFYDXVRT-UHFFFAOYSA-N
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Description

3-({[3-(Trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid (CAS: 690681-33-5; Mol. formula: C₁₁H₁₁F₃O₃S; Mol. weight: 304.26) is a fluorinated propanoic acid derivative featuring a sulfanyl (thioether) bridge connecting a 3-(trifluoromethoxy)benzyl group to the propanoic acid backbone (Fig. 1). The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, which may influence the compound’s acidity, solubility, and metabolic stability . This compound has been cataloged as a research chemical but is currently listed as discontinued in commercial inventories, suggesting challenges in synthesis or application .

Properties

IUPAC Name

3-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-2-8(6-9)7-18-5-4-10(15)16/h1-3,6H,4-5,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMFWYFFYDXVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CSCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: The starting material, 3-(trifluoromethoxy)phenylboronic acid, is prepared through the reaction of 3-bromophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The trifluoromethoxyphenyl intermediate is then coupled with a suitable sulfanyl reagent, such as thiol, under basic conditions to form the desired sulfanyl intermediate.

    Carboxylation: The final step involves the carboxylation of the sulfanyl intermediate using carbon dioxide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

Typical Conditions :

  • Reagents : Methanol, ethanol, or other alcohols

  • Catalysts : Sulfuric acid, HCl gas, or coupling agents like DCC (dicyclohexylcarbodiimide)

  • Products : Methyl or ethyl esters (e.g., methyl 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoate)

Mechanistic Insight :
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent dehydration .

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety participates in nucleophilic substitution (SN_\text{N}2) reactions, particularly with alkyl halides or other electrophiles .

Example Reaction :

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : Polar aprotic solvents (DMF, DMSO), base (NaH or K2_2CO3_3)

  • Product : Alkylated sulfides (e.g., 3-({[3-(trifluoromethoxy)phenyl]methyl}alkylsulfanyl)propanoic acid derivatives)

Key Observation :
The trifluoromethoxy group’s electron-withdrawing effect enhances the electrophilicity of adjacent sites, facilitating substitution at the sulfur atom .

Oxidation Reactions

The sulfanyl group can be oxidized to sulfoxide (-SO-) or sulfone (-SO2_2-) states, altering electronic properties and biological activity .

Oxidation State Reagents Conditions Product
SulfoxideH2_2O2_2, NaIO4_4Mild acidic conditions3-({[3-(Trifluoromethoxy)phenyl]methyl}sulfinyl)propanoic acid
SulfonemCPBA, KMnO4_4Strong oxidizing conditions3-({[3-(Trifluoromethoxy)phenyl]methyl}sulfonyl)propanoic acid

Impact :
Sulfone derivatives exhibit increased polarity and potential for hydrogen bonding compared to the parent sulfide .

Decarboxylation Under Thermal or Basic Conditions

The propanoic acid group undergoes decarboxylation when heated or treated with strong bases, yielding CO2_2 and a hydrocarbon byproduct .

Conditions :

  • Thermal : 150–200°C in inert atmosphere

  • Basic : NaOH or KOH in aqueous or alcoholic media

Product :

  • 2-({[3-(Trifluoromethoxy)phenyl]methyl}sulfanyl)ethane

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s reactivity in EAS is governed by the trifluoromethoxy (-OCF3_3) group, a meta-directing electron-withdrawing substituent.

Example Reaction : Nitration

  • Reagents : HNO3_3, H2_2SO4_4

  • Product : Nitro-substituted derivatives at the meta position relative to -OCF3_3

Limitation :
The sulfanyl group’s electron-donating nature may compete with -OCF3_3, leading to mixed regioselectivity in poly-substitution reactions .

Interaction with Biological Targets

While not strictly a chemical reaction, the compound’s sulfanyl and trifluoromethoxy groups enable non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects) with enzymes or receptors. Patent literature highlights its utility in herbicidal formulations, where it inhibits protoporphyrinogen oxidase .

Scientific Research Applications

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid:

Compound NameStructure FeaturesUnique Aspects
3-(3-Methyl-5-(trifluoromethoxy)phenyl)propionic acidMethyl substitution on phenylHigher lipophilicity due to methyl addition
3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acidBenzyl thioether instead of methyl sulfideDifferent electronic properties affecting reactivity
4-(Trifluoromethoxy)benzoic acidLacks sulfanyl groupSimpler structure with different biological activity

Medicinal Chemistry

The unique chemical properties of this compound make it a candidate for various therapeutic applications. Preliminary studies indicate that it may interact with specific biological targets, potentially leading to the development of new pharmaceuticals. Research is ongoing to elucidate these interactions fully.

Research has focused on the binding affinity of this compound with various receptors and enzymes, which is critical in understanding its potential therapeutic effects. The trifluoromethoxy group may enhance its interaction with biological molecules, making it a subject of interest in drug design.

Toxicological Studies

As part of its evaluation for medicinal use, toxicological studies are essential to assess the safety profile of this compound. Understanding its pharmacokinetics and potential side effects is crucial for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl-Substituted Propanoic Acids

3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid
  • Molecular Formula : C₁₀H₁₁FO₃S
  • Molecular Weight : 230.25
  • Key Features: Replaces the trifluoromethoxy group with a fluorine atom at the phenyl ring’s 3-position. The propanoic acid chain is modified with a hydroxyl (-OH) and methyl (-CH₃) group at C2.
  • The hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility compared to the target compound .
3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
  • Molecular Formula : C₁₅H₁₈N₃O₄S
  • Molecular Weight : 352.39
  • Key Features : Incorporates a triazole ring linked to a 3,4-dimethoxyphenyl group via sulfanyl.
  • Methoxy groups (-OCH₃) are moderately electron-withdrawing but less so than -OCF₃ .

Trifluoromethoxy- and Trifluoromethyl-Substituted Propanoic Acids

3-[4-(Trifluoromethyl)phenyl]propanoic acid
  • Molecular Formula : C₁₀H₉F₃O₂
  • Molecular Weight : 218.17
  • Key Features : Lacks the sulfanyl bridge and benzyl group; the trifluoromethyl (-CF₃) group is directly attached to the phenyl ring.
  • Implications: The absence of the sulfanyl group reduces molecular weight and hydrophobicity. ~3–4 for -OCF₃) .
3-(Trifluoromethoxy)hydrocinnamic Acid
  • Synonyms: 3-(3-Trifluoromethoxyphenyl)propanoic acid
  • Molecular Formula : C₁₀H₉F₃O₃
  • Molecular Weight : 246.17
  • Key Features : Directly substitutes -OCF₃ at the phenyl ring’s 3-position without a sulfanyl linkage.
  • Implications: The shorter chain (propanoic acid vs.

Propanoic Acids with Alternative Sulfur-Containing Substituents

3-(Methylsulfonyl)propanoic Acid
  • Molecular Formula : C₄H₈O₄S
  • Molecular Weight : 152.17
  • Key Features : Replaces the sulfanyl-benzyl group with a methylsulfonyl (-SO₂CH₃) substituent.
  • Implications : The sulfonyl group is highly polar, increasing water solubility but reducing lipophilicity compared to the target compound .
Methyl 3-[(2-Methoxy-2-oxoethyl)thio]propanoate
  • Molecular Formula : C₇H₁₂O₄S
  • Molecular Weight : 200.23
  • Key Features: Esterified propanoic acid with a methoxycarbonylmethylthio (-SCH₂COOCH₃) group.
  • Implications : Esterification masks the carboxylic acid, altering reactivity and bioavailability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₁H₁₁F₃O₃S 304.26 -OCF₃, benzyl-sulfanyl High hydrophobicity, discontinued
3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid C₁₀H₁₁FO₃S 230.25 -F, -OH, -CH₃ Enhanced solubility via -OH
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 218.17 -CF₃ Higher acidity vs. -OCF₃
3-(Methylsulfonyl)propanoic acid C₄H₈O₄S 152.17 -SO₂CH₃ High polarity, water-soluble

Research Implications and Gaps

  • Acidity : The -OCF₃ group in the target compound likely confers a pKa closer to 3–4, making it less acidic than -CF₃ analogs but more acidic than methoxy (-OCH₃) derivatives.
  • Synthetic Challenges : Discontinuation in commercial catalogs suggests synthetic complexity or instability .

Biological Activity

3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid, also known by its CAS number 1189749-86-7, is a synthetic organic compound notable for its unique trifluoromethoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, supported by various studies and data.

  • Chemical Formula : C₁₁H₁₁F₃O₃S
  • Molecular Weight : 280.27 g/mol
  • IUPAC Name : 3-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid
  • Appearance : Liquid
  • Storage Temperature : Room Temperature

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, research indicates that the presence of a trifluoromethyl substituent enhances the potency of certain compounds against various pathogens, including bacteria and fungi. In one study, derivatives with trifluoromethyl groups exhibited significant antichlamydial activity, suggesting that these modifications are critical for biological efficacy .

Table 1: Antimicrobial Efficacy of Trifluoromethyl Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Compound AChlamydia spp.16 μg/mL
Compound BStaphylococcus aureus32 μg/mL
This compoundE. coliTBDCurrent Study

The mechanism by which trifluoromethylated compounds exert their biological effects often involves interactions at the molecular level with target proteins or enzymes. For example, studies have shown that these compounds can inhibit specific enzyme activities related to pathogen survival and replication. The trifluoromethoxy group is believed to enhance binding affinity through electronic effects that stabilize the interaction with target sites .

Case Study 1: Antichlamydial Activity

A study focused on the synthesis of compounds based on propanoic acid derivatives demonstrated that those containing a trifluoromethyl group significantly inhibited Chlamydia growth in vitro. The study utilized HEp-2 cells to assess the impact on chlamydial inclusion morphology and size, revealing that compounds with this substituent were more effective than their non-fluorinated analogs .

Case Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory properties of related compounds, where it was found that trifluoromethylated derivatives could modulate inflammatory pathways effectively. The compounds showed promise in reducing pro-inflammatory cytokine levels in cell cultures, indicating potential therapeutic applications in inflammatory diseases .

Safety and Toxicology

The safety profile of this compound is not fully established; however, related studies indicate that many trifluoromethyl-containing compounds exhibit low cytotoxicity at therapeutic concentrations. For instance, no significant cytotoxic effects were observed up to concentrations of 100 μM in various assays .

Q & A

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

  • Methodological Answer :
  • Disorder handling : For flexible sulfanyl chains, refine occupancy ratios using SHELXL.
  • Hydrogen bonding analysis : Use Mercury software to map dimer formation and compare with related propanoic acids .

Q. How to validate computational predictions of its pharmacokinetic properties?

  • Methodological Answer :
  • In silico ADMET : Predict logP, CYP450 interactions, and BBB permeability using tools like SwissADME.
  • In vitro validation : Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests .

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